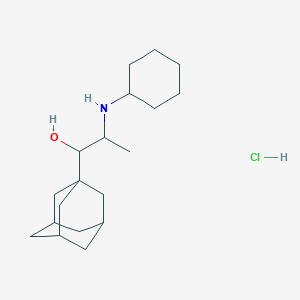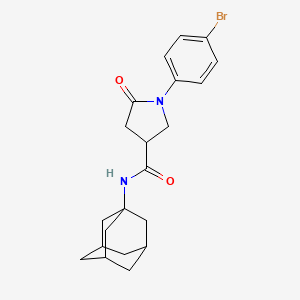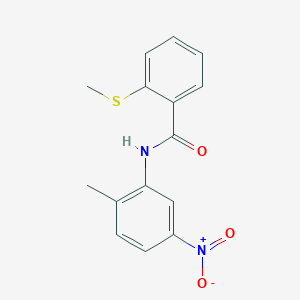
1-(2,3-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate (also known as DMMDA-2) is a psychoactive compound that belongs to the piperazine family. It is a derivative of the well-known psychedelic drug, mescaline. DMMDA-2 is a potent agonist of the serotonin receptor and has been studied for its potential therapeutic uses in various neurological and psychiatric disorders.
作用機序
DMMDA-2 acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor. It binds to the receptor and activates it, leading to an increase in the release of serotonin in the brain. This increase in serotonin can lead to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to have a variety of biochemical and physiological effects in the brain. It can increase the release of serotonin, dopamine, and norepinephrine, leading to changes in mood and perception. It can also stimulate the growth of new neurons in the brain, which may be beneficial in treating neurological disorders.
実験室実験の利点と制限
DMMDA-2 has several advantages for lab experiments, including its high affinity for the serotonin receptor and its ability to stimulate the growth of new neurons. However, its complex synthesis process and potential for psychoactive effects make it difficult to work with in a lab setting.
将来の方向性
There are several future directions for research on DMMDA-2. One area of interest is its potential therapeutic uses in treating neurological and psychiatric disorders. Another area of interest is its potential as a tool for studying the serotonin receptor and its role in the brain. Additionally, further research is needed to determine the long-term effects of DMMDA-2 on the brain and its potential for abuse.
合成法
DMMDA-2 can be synthesized through a multi-step process starting with the reaction of 2,3-dimethoxybenzoyl chloride with 3,4-dimethoxybenzylamine to form 1-(2,3-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine. The piperazine is then reacted with oxalic acid to form the oxalate salt of DMMDA-2. The synthesis of DMMDA-2 is relatively complex and requires expertise in organic chemistry.
科学的研究の応用
DMMDA-2 has been studied for its potential therapeutic uses in various neurological and psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that DMMDA-2 has a high affinity for the serotonin receptor and can stimulate the growth of new neurons in the brain, which may be beneficial in treating these disorders.
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5.C2H2O4/c1-26-18-9-8-16(14-20(18)28-3)15-23-10-12-24(13-11-23)22(25)17-6-5-7-19(27-2)21(17)29-4;3-1(4)2(5)6/h5-9,14H,10-13,15H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEZUFFQJKFTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)



![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)

![5-(2-furylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4982293.png)

![N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4982306.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982326.png)
![N-({[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4982333.png)
![5-bromo-N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-furamide](/img/structure/B4982334.png)
![1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4982348.png)